molecular formula C28H42O2S3 B14653373 2,2'-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) CAS No. 40026-99-1

2,2'-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol)

Cat. No.: B14653373
CAS No.: 40026-99-1
M. Wt: 506.8 g/mol
InChI Key: QLPPGPHFVAVGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a trisulfane linkage between two phenolic groups, each substituted with tert-butyl groups at the 4 and 6 positions. This structure imparts specific chemical properties that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) typically involves the reaction of 4,6-di-tert-butylphenol with sulfur-containing reagents under controlled conditions. One common method includes the use of elemental sulfur or sulfur dichloride in the presence of a base to facilitate the formation of the trisulfane linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) undergoes various chemical reactions, including:

    Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the trisulfane linkage, yielding thiols or disulfides.

    Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Nitro or halogenated derivatives of the phenolic groups.

Scientific Research Applications

2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways involving sulfur.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized as an additive in polymers and lubricants to enhance stability and performance.

Mechanism of Action

The mechanism of action of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) involves its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, while the trisulfane linkage can undergo redox reactions to further mitigate oxidative stress.

    Pathway Modulation: The compound can influence signaling pathways related to inflammation and cellular stress responses, potentially through its interaction with enzymes and receptors involved in these processes.

Comparison with Similar Compounds

2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) can be compared with other similar compounds to highlight its uniqueness:

    2,2’-Ethylidenebis(4,6-di-tert-butylphenol): Lacks the trisulfane linkage, resulting in different chemical properties and applications.

    4,4’-Thiobis(6-tert-butyl-m-cresol): Contains a disulfide linkage instead of a trisulfane, affecting its reactivity and stability.

    2,2’-Methylenebis(4,6-di-tert-butylphenol): Features a methylene bridge, leading to distinct antioxidant and chemical behavior.

These comparisons underscore the unique structural and functional attributes of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol), making it a valuable compound in various scientific and industrial contexts.

Properties

CAS No.

40026-99-1

Molecular Formula

C28H42O2S3

Molecular Weight

506.8 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)trisulfanyl]phenol

InChI

InChI=1S/C28H42O2S3/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-33-32-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3

InChI Key

QLPPGPHFVAVGOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)SSSC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.